N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide
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Overview
Description
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a fluorophenyl group and a hexanamide chain attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide typically involves the reaction of 2-fluoroaniline with salicylaldehyde to form 2-(2-fluorophenyl)-1,3-benzoxazole. This intermediate is then reacted with hexanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The hexanamide chain may contribute to the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
- N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
- N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
Uniqueness
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide is unique due to its specific combination of a fluorophenyl group and a hexanamide chain attached to the benzoxazole ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H19FN2O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide |
InChI |
InChI=1S/C19H19FN2O2/c1-2-3-4-9-18(23)21-13-10-11-17-16(12-13)22-19(24-17)14-7-5-6-8-15(14)20/h5-8,10-12H,2-4,9H2,1H3,(H,21,23) |
InChI Key |
YGKQHWHDUHTZCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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